molecular formula C7H5N3O2 B3047219 Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid CAS No. 1356016-45-9

Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

Katalognummer: B3047219
CAS-Nummer: 1356016-45-9
Molekulargewicht: 163.13
InChI-Schlüssel: GUMNWRMUBOJYLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is characterized by its fused pyrrole and triazine rings, which contribute to its unique chemical properties and biological activities. It is an integral part of several kinase inhibitors and nucleoside drugs, making it a valuable scaffold in the design of therapeutic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of pyrrole with bromohydrazone under specific conditions can yield the desired triazine compound . Another method includes the formation of triazinium dicyanomethylide, followed by cyclization to produce the target compound .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic methodologies that utilize readily available starting materials. Transition metal-mediated synthesis and multistep synthesis are commonly employed to ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .

Wissenschaftliche Forschungsanwendungen

Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid has a wide range of scientific research applications:

Biologische Aktivität

Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways affected, and relevant research findings.

Overview of this compound

This compound features a unique structure characterized by fused pyrrole and triazine rings. The distinct chemical properties of this scaffold make it an essential component in developing therapeutic agents targeting various diseases, particularly cancer.

Target Kinases
this compound primarily targets protein kinases involved in critical signaling pathways related to cell proliferation and survival. Notable targets include:

  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR (Vascular Endothelial Growth Factor Receptor)
  • PDGFR (Platelet-Derived Growth Factor Receptor)

Mode of Action
The compound inhibits kinase activity by binding to the ATP-binding site of these enzymes, thereby blocking their phosphorylation activity. This inhibition leads to the suppression of downstream signaling pathways that promote tumor growth and survival .

Biochemical Pathways Affected

The inhibition of kinases by this compound impacts several biochemical pathways:

  • Cell Proliferation : Reduced signaling through growth factor receptors leads to decreased cell division.
  • Apoptosis Regulation : Alterations in signaling can enhance apoptotic pathways in cancer cells.
  • Angiogenesis : Inhibition of VEGFR affects new blood vessel formation critical for tumor growth .

Pharmacokinetics and Stability

Research indicates that compounds with this scaffold exhibit low rates of glucuronidation, suggesting higher metabolic stability. This property is advantageous for therapeutic applications as it may prolong the compound's action in vivo .

In Vitro Studies

A series of studies have demonstrated the efficacy of pyrrolo[2,1-f][1,2,4]triazine derivatives against various cancer cell lines:

CompoundTargetIC50 (µM)Selectivity Index
Compound 1EGFR0.100188
Compound 2VEGFR-20.066High
Compound 3PDGFR0.023Moderate

These results indicate that certain derivatives exhibit potent inhibitory effects against specific kinases while maintaining low cytotoxicity towards normal cells .

Antiviral Activity

Recent studies have also explored the antiviral potential of pyrrolo[2,1-f][1,2,4]triazine derivatives. For instance, one study reported that certain analogs showed effective inhibition against the neuraminidase enzyme involved in influenza virus replication . The selectivity index for these compounds was found to be significantly high, indicating their potential as antiviral agents.

Eigenschaften

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-2-1-5-3-8-4-9-10(5)6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMNWRMUBOJYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC=NN2C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728715
Record name Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356016-45-9
Record name Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid ethyl ester (40 mg) and an aqueous solution of sodium hydroxide (6 M, 1 mL) in a mixture of tetrahydrofuran and methanol (1/1, 1 mL) was heated at 70° C. for 1 hour. The reaction mixture was then cooled, acidified by addition of an aqueous solution of hydrochloric acid (6 M) and evaporated under reduced pressure. The residue was dissolved in a mixture of dichloromethane and water (10/1, 5.5 mL), the organic layer was separated, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 15 mg of pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid.
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
methanol
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
Reactant of Route 3
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
Reactant of Route 4
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.